

The Biological Functions of Copper in Cell Death: An In-depth Technical Guide

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Abstract

Copper, an essential trace metal, is emerging as a critical regulator of programmed cell death. Beyond its established roles as an enzymatic cofactor, copper's ability to directly influence and trigger distinct cell death pathways has opened new avenues for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the mechanisms underlying copper-dependent cell death, with a primary focus on the recently elucidated pathway of cuproptosis. We will delve into the core molecular machinery, key signaling cascades, and provide detailed experimental protocols for the investigation of these processes. Furthermore, this guide presents a consolidated view of quantitative data on the efficacy of copper ionophores and the proteomic consequences of copper-induced cellular stress, offering a valuable resource for researchers and drug development professionals in this rapidly evolving field.

Introduction: Copper Homeostasis and its Link to Cell Fate

Cellular copper levels are tightly regulated by a network of transporters and chaperones to ensure sufficient supply for vital processes while preventing toxic accumulation. The primary copper importer is SLC31A1 (also known as CTR1), while ATP7A and ATP7B are responsible for copper efflux.^[1] Disruptions in this delicate balance can lead to a variety of pathological

conditions. Notably, many cancer cells exhibit an elevated demand for copper to support their rapid proliferation and angiogenesis, rendering them potentially more susceptible to copper-induced toxicity.^[2] This vulnerability has spurred interest in exploiting copper-dependent cell death as a therapeutic strategy.

Cuproptosis: A Novel Form of Copper-Dependent Cell Death

In 2022, a distinct form of regulated cell death, termed "cuproptosis," was identified, distinguishing it from other known cell death modalities such as apoptosis, ferroptosis, and necroptosis.^{[3][4]} Cuproptosis is characterized by its dependence on mitochondrial respiration and is triggered by the accumulation of intracellular copper.^{[4][5]}

The Core Mechanism of Cuproptosis

The central mechanism of cuproptosis involves the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle.^{[3][4]} This interaction leads to the aggregation of these modified proteins, resulting in proteotoxic stress and the subsequent loss of iron-sulfur (Fe-S) cluster proteins, ultimately culminating in cell death.^{[3][4]}

Two key proteins are central to this process:

- **Ferredoxin 1 (FDX1):** This mitochondrial reductase plays a dual role in cuproptosis. It acts as an upstream regulator of protein lipoylation and reduces Cu(II) to its more toxic form, Cu(I).^{[3][6][7]}
- **Lipoic Acid Synthetase (LIAS):** This enzyme is responsible for the synthesis of lipoic acid, a critical cofactor for several TCA cycle enzymes.^{[3][8]}

The process unfolds as follows:

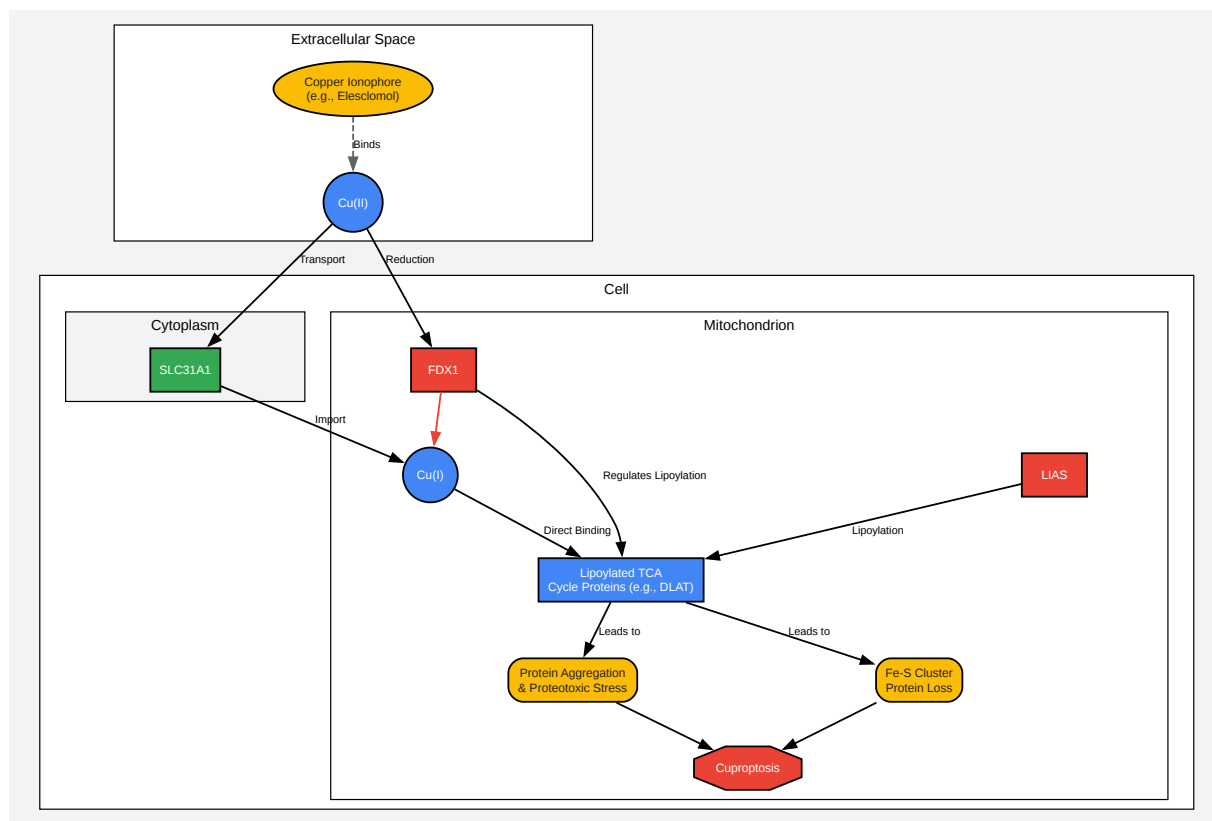
- **Copper Influx:** Copper enters the cell, often facilitated by copper ionophores such as elesclomol.^{[7][9]}
- **FDX1-Mediated Reduction:** Within the mitochondria, FDX1 reduces Cu(II) to Cu(I).^{[3][7]}

- Targeting of Lipoylated Proteins: Cu(I) directly binds to the lipoyl moieties of TCA cycle enzymes, most notably dihydrolipoamide S-acetyltransferase (DLAT).[3][6]
- Protein Aggregation and Fe-S Cluster Loss: This binding induces the oligomerization and aggregation of lipoylated proteins, leading to proteotoxic stress.[3][9] Concurrently, there is a destabilization and loss of Fe-S cluster proteins.[3]
- Cell Death: The culmination of these events leads to mitochondrial dysfunction and cell death.[3][10]

Signaling Pathways in Cuproptosis

The primary signaling axis in cuproptosis revolves around the FDX1-LIAS-TCA cycle protein axis. However, other pathways have been implicated in modulating cellular sensitivity to cuproptosis. For instance, the p53 tumor suppressor has been shown to enhance elesclomol-copper-induced cuproptosis by upregulating FDX1 expression.[11] Additionally, cellular metabolic states play a crucial role, with cells highly dependent on mitochondrial respiration being more susceptible to cuproptosis.[5]

Diagram of the Cuproptosis Signaling Pathway



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Caption: Core signaling pathway of cuproptosis.

Quantitative Data on Copper-Induced Cell Death

The efficacy of copper ionophores in inducing cell death varies across different cancer cell lines. This section summarizes key quantitative data to facilitate comparison.

Half-Maximal Inhibitory Concentration (IC₅₀) of Copper Ionophores

Compound	Cell Line	Cancer Type	IC50 (nM)	Reference
Elesclomol	SK-MEL-5	Melanoma	110	[10]
Elesclomol	MCF-7	Breast Cancer	24	[10]
Elesclomol	HL-60	Leukemia	9	[10]
Elesclomol	HSB2	Leukemia	~200	[10]
Cu-GTSM	PC-3	Prostate Cancer	~150 (with 20 μ M Cu)	[1]
Casiopeina II-gly	SK-N-SH	Neuroblastoma	~10,000	[12]
Casiopeina III-Ea	SK-N-SH	Neuroblastoma	~10,000	[12]
Casiopeina III-ia	SK-N-SH	Neuroblastoma	~1,000	[12]

Proteomic Changes in Response to Copper-Induced Cell Death

Quantitative proteomic studies have begun to elucidate the broader cellular response to copper-induced stress. These analyses reveal significant alterations in proteins involved in various cellular processes.

Protein Change	Cellular Process	Reference
Upregulated		
HSP70	Proteotoxic Stress Response	[13]
Proteins involved in Protein Ubiquitination	Protein Degradation	[4]
Downregulated		
Fe-S Cluster Proteins	Mitochondrial Respiration, DNA repair	[3][14]
Proteins involved in Protein Synthesis	General Cellular Function	[4]
Components of the Actin Cytoskeleton	Cell Morphology and Motility	[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological functions of copper in cell death.

Induction of Cuproptosis in Cell Culture

Objective: To induce cuproptosis in a controlled in vitro setting for subsequent analysis.

Materials:

- Cell line of interest (e.g., A549, HepG2)
- Complete cell culture medium
- Elesclomol (stock solution in DMSO)
- Copper (II) Chloride (CuCl₂) (stock solution in water)
- 96-well or 6-well plates

- Phosphate-buffered saline (PBS)

Protocol:

- Seed cells in a 96-well or 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
- Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
- Prepare a working solution of elesclomol and CuCl₂ in complete cell culture medium. A common starting concentration is 100 nM elesclomol and 100 µM CuCl₂.^[15] A dose-response curve should be performed to determine the optimal concentration for the specific cell line.
- Remove the existing medium from the cells and wash once with PBS.
- Add the medium containing the elesclomol and CuCl₂ mixture to the cells.
- Incubate the cells for the desired time period (e.g., 24 hours).
- Proceed with downstream analyses such as cell viability assays, western blotting, or microscopy.

Measurement of Intracellular Copper Levels

Objective: To quantify the intracellular accumulation of copper following treatment with copper ionophores.

Materials:

- Treated and untreated cells
- PBS
- Cell lysis buffer
- Copper colorimetric assay kit (e.g., from Thermo Fisher Scientific or Elabscience)
- Microplate reader

Protocol:

- Harvest treated and untreated cells by trypsinization or scraping.
- Wash the cells twice with ice-cold PBS to remove any extracellular copper.
- Lyse the cells according to the manufacturer's protocol for the copper colorimetric assay kit. This typically involves resuspending the cell pellet in a specific lysis buffer.[\[16\]](#)
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Follow the instructions of the colorimetric assay kit to measure the copper concentration in the supernatant. This usually involves the addition of a chromogenic agent that reacts with copper to produce a colored product.[\[5\]](#)[\[16\]](#)
- Measure the absorbance at the specified wavelength (e.g., 580 nm) using a microplate reader.[\[16\]](#)
- Calculate the copper concentration based on a standard curve generated with known copper concentrations.

Western Blot Analysis of Cuproptosis-Related Proteins

Objective: To detect changes in the expression levels of key proteins involved in cuproptosis, such as FDX1 and DLAT.

Materials:

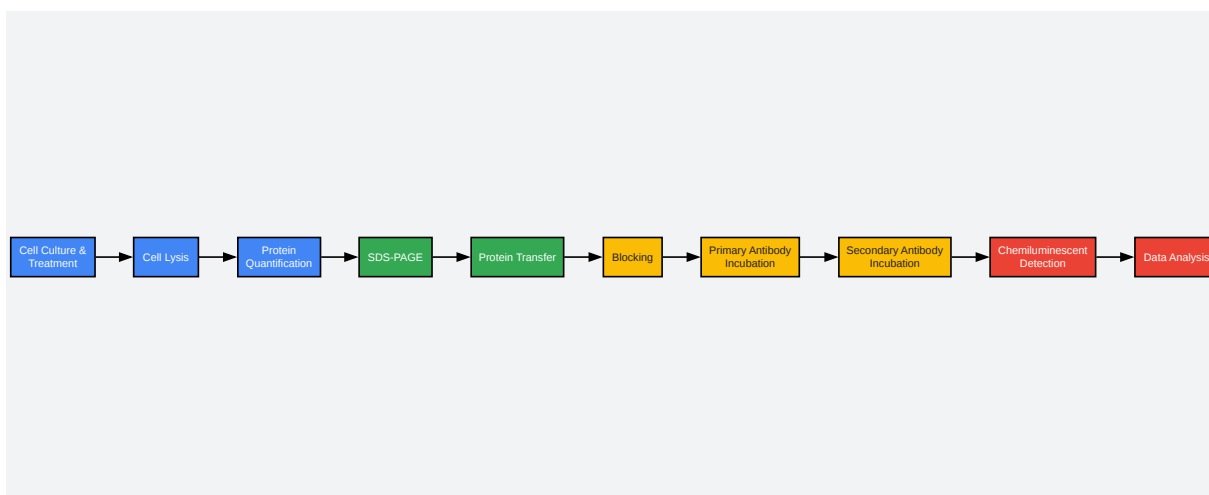
- Treated and untreated cell lysates
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-FDX1, anti-DLAT)

- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Prepare protein lysates from treated and untreated cells using a suitable lysis buffer (e.g., RIPA buffer).
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-FDX1 or anti-DLAT) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Diagram of the Western Blot Workflow for Cuproptosis



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Caption: Western blot workflow for cuproptosis analysis.

Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To assess the impact of copper-induced cell death on mitochondrial function by measuring the oxygen consumption rate (OCR).

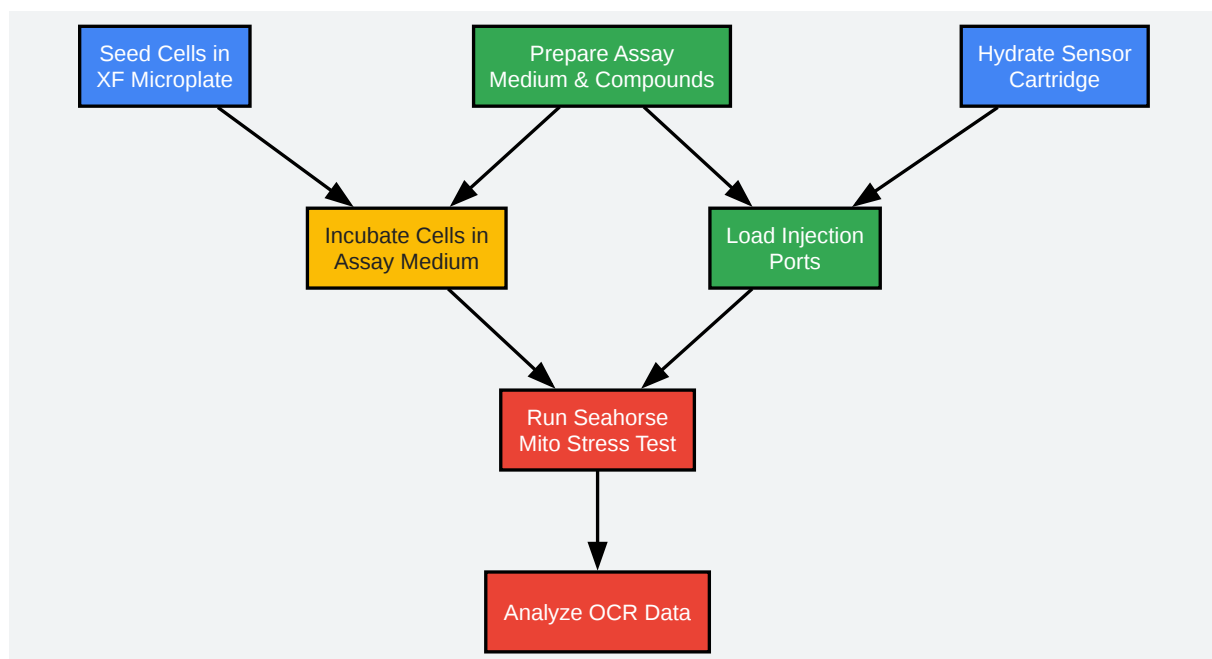
Materials:

- Seahorse XF96 or XFe24 cell culture microplates
- Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
- Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine
- Cells of interest
- Copper ionophore (e.g., elesclomol) and CuCl₂

Protocol:

- Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
- On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates and incubate in a non-CO2 incubator at 37°C for 1 hour.
- Prepare the Seahorse XF sensor cartridge by hydrating it with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
- Load the injection ports of the sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A) at optimized concentrations for your cell line.
- To assess the effect of cuproptosis inducers, they can be added to the assay medium during the pre-incubation step or injected during the assay.
- Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.
- The instrument will measure the OCR at baseline and after the sequential injection of the inhibitors, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Diagram of the Seahorse XF Mito Stress Test Workflow



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Caption: Seahorse XF Mito Stress Test workflow.

Conclusion

The discovery of cuproptosis has fundamentally advanced our understanding of the intricate roles of copper in cellular physiology and pathology. This regulated cell death pathway, with its unique mechanism centered on mitochondrial protein lipoylation, presents a promising therapeutic target, particularly for cancers that are dependent on mitochondrial respiration. The experimental protocols and quantitative data compiled in this guide are intended to serve as a comprehensive resource for researchers and drug development professionals seeking to explore and exploit the therapeutic potential of copper-induced cell death. Further investigation into the detailed molecular interactions and regulatory networks governing cuproptosis will undoubtedly unveil new opportunities for the development of novel and effective anti-cancer strategies.

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